molecular formula C9H20N2O B166245 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol CAS No. 132740-55-7

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Cat. No.: B166245
CAS No.: 132740-55-7
M. Wt: 172.27 g/mol
InChI Key: DAMMODNJHFWQSC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate aminomethylating agents. Common synthetic routes include:

    Reductive Amination: This method involves the reaction of a piperidine derivative with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution of a halogenated piperidine with an aminomethyl group.

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and cost-effectiveness. Reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated piperidine derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and molecular pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)piperidine: Lacks the propan-2-yl group, resulting in different chemical properties and applications.

    1-(Propan-2-yl)piperidin-4-ol:

Uniqueness

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMMODNJHFWQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616565
Record name 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-55-7
Record name 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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